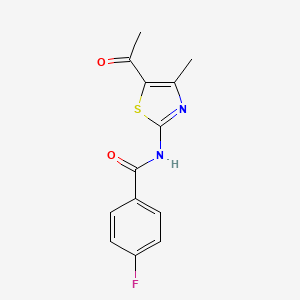![molecular formula C13H16KNO4 B2895726 Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate CAS No. 2229558-05-6](/img/structure/B2895726.png)
Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate is an organic compound known for its unique structure and chemical properties. With applications spanning from synthetic chemistry to biological research, it plays a critical role in various scientific and industrial fields. Its structure combines a pyridine ring with a tert-butoxy moiety and a carboxylate group, making it an intriguing subject for numerous chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multi-step process starting from pyridine-2-carboxylic acid. One of the common synthetic routes involves:
Esterification: : Conversion of pyridine-2-carboxylic acid to its methyl ester.
Alkylation: : Introduction of the tert-butoxy group using tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.
Hydrolysis: : Hydrolysis of the ester to yield the carboxylate.
Industrial Production Methods:
In industrial settings, the synthesis is often scaled up using batch reactors with precise temperature and pH control to maximize yield and purity. Automation and continuous flow reactors might also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate can undergo oxidation reactions, where it forms various oxidized derivatives.
Reduction: : Under specific conditions, the oxopropyl group can be reduced to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: : Utilizes nucleophiles such as amines or alcohols in the presence of a catalyst.
Reduction: : Involves reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Oxidation: : Forms carboxylate derivatives.
Substitution: : Produces various substituted pyridine carboxylates.
Reduction: : Results in hydroxylated derivatives.
Applications De Recherche Scientifique
Chemistry:
The compound is used in synthesizing more complex organic molecules and as a building block in various chemical reactions due to its stability and reactivity.
Biology:
It is employed in biochemical assays and as a precursor in the synthesis of biologically active molecules.
Medicine:
Industry:
Used in the production of specialty chemicals and as an intermediate in manufacturing agrochemicals and dyes.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, often involving the pyridine ring's nitrogen. It can participate in hydrogen bonding, coordinate with metal ions, or act as a ligand in various biochemical pathways. The exact mechanism depends on its application, whether in biological systems or chemical synthesis.
Comparaison Avec Des Composés Similaires
Compared to its analogs, such as Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-4-carboxylate or 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylic acid, Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate stands out due to its unique reactivity and stability. Its tert-butoxy group provides steric protection, making it less prone to unwanted side reactions. Similar compounds include:
3-[3-(tert-butoxy)-3-oxopropyl]pyridine-4-carboxylic acid
Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-4-carboxylate
Ethyl 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate
Its distinct structure and chemical properties make it a valuable compound for various scientific endeavors.
Propriétés
IUPAC Name |
potassium;3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.K/c1-13(2,3)18-10(15)7-6-9-5-4-8-14-11(9)12(16)17;/h4-5,8H,6-7H2,1-3H3,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPWKKIBQWCCTJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=C(N=CC=C1)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16KNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2895643.png)

![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B2895646.png)


![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)
![N-(2-fluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2895658.png)
![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)
![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)



![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)

